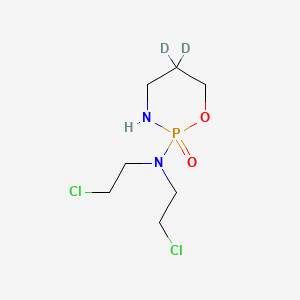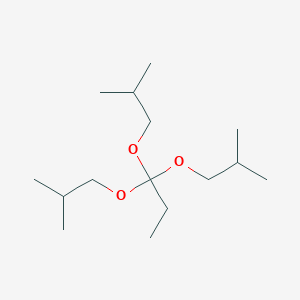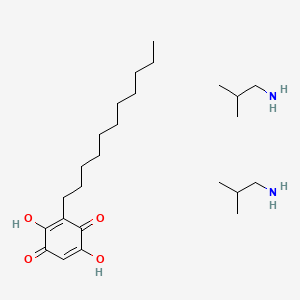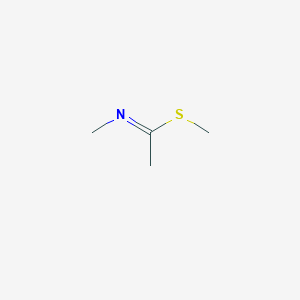
5,5'-Dideuterocyclophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dideuterocyclophosphamide is a deuterated analog of cyclophosphamide, a well-known chemotherapeutic and immunosuppressive agent. The incorporation of deuterium atoms at specific positions in the molecule can alter its metabolic pathways and pharmacokinetics, potentially leading to improved therapeutic profiles and reduced side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dideuterocyclophosphamide involves the base-catalyzed deuterium exchange of 3-hydroxypropionitrile, followed by medium pressure catalytic hydrogenation to yield 1-amino-2,2-dideuteropropan-3-ol . This intermediate is then subjected to further chemical transformations to produce the final compound.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dideuterocyclophosphamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring stringent quality control to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Dideuterocyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites, which can have different biological activities and pharmacokinetic profiles compared to the non-deuterated analogs .
Aplicaciones Científicas De Investigación
5,5’-Dideuterocyclophosphamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential to alter metabolic pathways and reduce toxicity in biological systems.
Medicine: Explored as a chemotherapeutic agent with potentially improved efficacy and reduced side effects due to altered metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
The mechanism of action of 5,5’-Dideuterocyclophosphamide involves its conversion to active metabolites in the liver. These metabolites, such as phosphoramide mustard, alkylate DNA, leading to the inhibition of DNA synthesis and cell division. The incorporation of deuterium atoms can slow down the metabolic activation, potentially reducing the formation of toxic by-products and enhancing the therapeutic index .
Comparación Con Compuestos Similares
Cyclophosphamide: The non-deuterated analog, widely used in chemotherapy.
4,4’-Dideuterocyclophosphamide: Another deuterated analog with different deuterium substitution positions.
Ifosfamide: A structural analog with similar therapeutic applications.
Uniqueness: 5,5’-Dideuterocyclophosphamide is unique due to its specific deuterium substitution, which can significantly alter its metabolic pathways and pharmacokinetics. This can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated and other deuterated analogs .
Propiedades
Número CAS |
59720-09-1 |
|---|---|
Fórmula molecular |
C7H15Cl2N2O2P |
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-5,5-dideuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2 |
Clave InChI |
CMSMOCZEIVJLDB-DICFDUPASA-N |
SMILES isomérico |
[2H]C1(CNP(=O)(OC1)N(CCCl)CCCl)[2H] |
SMILES canónico |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

stannane](/img/structure/B14597048.png)

